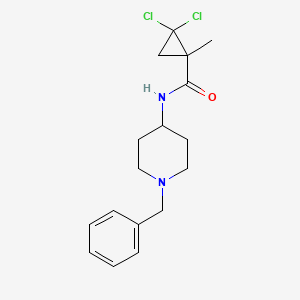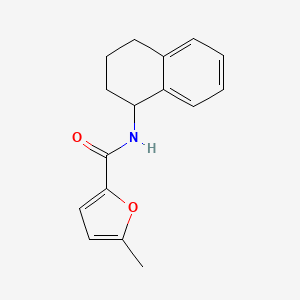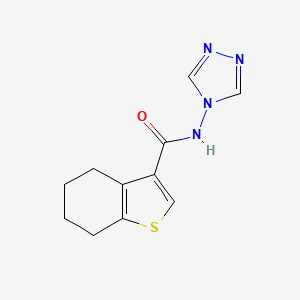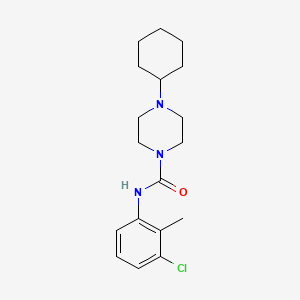![molecular formula C17H22N2O3S B4179379 1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)
1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
説明
1-[(Phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PFP, and it is a piperazine derivative that has a range of interesting properties that make it useful for a variety of research purposes. In
科学的研究の応用
PFP has been found to have a range of potential applications in scientific research. One of the most promising uses of PFP is in the study of ion channels. PFP has been shown to be a potent inhibitor of certain ion channels, which makes it useful for studying their function and potential therapeutic applications. Additionally, PFP has been studied for its potential use in drug discovery, as well as in the study of neurodegenerative diseases.
作用機序
PFP works by inhibiting the activity of ion channels, which are proteins that allow ions to pass through cell membranes. By inhibiting the activity of these channels, PFP can affect the function of cells and tissues in a variety of ways. Additionally, PFP has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
PFP has a range of biochemical and physiological effects that make it useful for scientific research. For example, PFP has been shown to affect the function of certain neurotransmitters, which can have implications for the study of neurological disorders. Additionally, PFP has been shown to have anti-inflammatory effects, which may be useful in the study of inflammatory diseases.
実験室実験の利点と制限
PFP has a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. Additionally, PFP has a range of potential applications in scientific research, which makes it a versatile tool for studying a variety of biological processes. However, there are also limitations to the use of PFP in lab experiments. For example, it can be difficult to determine the specific effects of PFP on certain biological processes, due to its broad range of biochemical and physiological effects.
将来の方向性
There are a number of potential future directions for research on PFP. One area of interest is the study of its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases. Additionally, there is interest in further exploring the mechanism of action of PFP, as well as its potential use in drug discovery. Finally, there is potential for the development of new derivatives of PFP that could have even more specific and targeted effects on biological processes.
Conclusion
Overall, 1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is a versatile and promising compound for use in scientific research. Its potential applications in the study of ion channels, drug discovery, and neurological disorders make it a valuable tool for researchers in a variety of fields. While there are limitations to its use in lab experiments, the future directions for research on PFP are numerous and exciting.
特性
IUPAC Name |
1-[4-(oxolane-2-carbonyl)piperazin-1-yl]-2-phenylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-16(13-23-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h1-3,5-6,15H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTNMNVBQOKSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfanyl)-1-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-cyano-5-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4179297.png)


![N-(2-{[methyl(1-pyridin-2-ylethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B4179312.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]azepane](/img/structure/B4179320.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)


![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B4179359.png)

![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
![4-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4179387.png)
